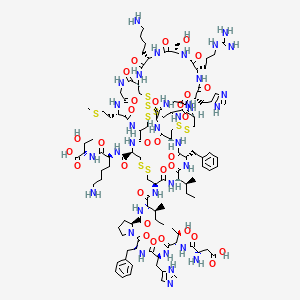

Dthfpicifccgcchrskcgmcckt-OH

Description

Significance in Vertebrate Systemic Homeostasis

Hepcidin-25 (B1576460) plays a central role in maintaining systemic iron balance in vertebrates. escholarship.orgmdpi.com Iron is a vital element, essential for processes like oxygen transport in hemoglobin, but it is also potentially toxic in excess. escholarship.org Hepcidin (B1576463) ensures that iron levels are tightly controlled, preventing both iron deficiency and iron overload. nih.gov It achieves this by regulating the flow of iron into the plasma from three main sources: duodenal enterocytes that absorb dietary iron, macrophages that recycle iron from old red blood cells, and hepatocytes that store iron. karger.comnih.gov

The hormone's mechanism of action involves binding to ferroportin, the only known cellular iron exporter in vertebrates. karger.comwikipedia.org This binding triggers the internalization and degradation of ferroportin, effectively trapping iron within cells and preventing its entry into the bloodstream. wikipedia.orgplos.org The regulation of hepcidin itself is influenced by several factors, including the body's iron stores, inflammation, the rate of red blood cell production (erythropoiesis), and hypoxia. nih.govwikipedia.org For instance, high iron levels and inflammation stimulate hepcidin production to reduce iron availability, whereas iron deficiency and increased erythropoiesis suppress its production to make more iron accessible. nih.govnih.gov This intricate regulatory network underscores hepcidin's critical function in vertebrate physiology.

Dysregulation of hepcidin is linked to a variety of iron-related disorders. karger.com Abnormally low hepcidin levels lead to iron overload conditions, such as hereditary hemochromatosis, while excessive hepcidin production results in iron-restricted anemias, like the anemia of inflammation (also known as anemia of chronic disease). karger.comescholarship.org

Historical Context of Hepcidin Discovery and Early Characterization

Hepcidin was first reported in 1998, initially named for its production in the liver and its apparent bacteria-killing properties. wikipedia.org More detailed descriptions of the peptide, then also referred to as LEAP-1 (Liver-Expressed Antimicrobial Peptide), were published in 2000 and 2001. nih.govwikipedia.org It was originally discovered in human urine and blood serum. wikipedia.orgnih.gov

Early research quickly established a link between hepcidin and iron metabolism. wikipedia.org Studies in mice revealed that hepcidin production increased significantly during conditions of iron overload and inflammation. wikipedia.org A pivotal finding came from genetically engineered mice that overexpressed hepcidin; these mice died shortly after birth from severe iron deficiency, highlighting hepcidin's central and non-redundant role in iron regulation. wikipedia.org

The structural analysis of hepcidin-25 through NMR spectroscopy revealed a hairpin-shaped molecule with a distorted β-sheet, a feature stabilized by four disulfide bonds. nih.govresearchgate.net This unique structure, particularly an unusual vicinal disulfide bridge at the turn of the hairpin, was suggested to be functionally important. nih.gov Researchers also identified shorter isoforms, hepcidin-20 (B1576446) and hepcidin-22, in human urine, though hepcidin-25 is considered the major bioactive form. nih.govhaematologica.org

Classification as a Key Peptide Hormone

Hepcidin-25 is classified as a key peptide hormone based on several defining characteristics. nih.govtaylorandfrancis.com Like other hormones, it is synthesized in one location—predominantly in the liver—and secreted into the bloodstream to act on distant target cells throughout the body. nih.govkarger.com

The synthesis of hepcidin follows the typical pathway for secreted proteins. It is initially produced as an 84-amino acid precursor called preprohepcidin. karger.comhaematologica.org This precursor is then cleaved to form a 60-amino acid prohepcidin, which is further processed by enzymes like furin to yield the final, biologically active 25-amino acid hepcidin-25 molecule. karger.comwikipedia.org

Its hormonal function is most evident in its interaction with its specific receptor, ferroportin. karger.complos.org The binding of hepcidin to ferroportin on the surface of iron-exporting cells is a classic hormone-receptor interaction that initiates a specific cellular response: the internalization and lysosomal degradation of the ferroportin protein. escholarship.orgplos.org This action directly regulates a major physiological process—the control of plasma iron concentration. nih.gov The regulation of hepcidin's own production by systemic signals such as iron levels, inflammation (via cytokines like IL-6), and erythropoietic demand further solidifies its status as a crucial hormonal mediator in vertebrate physiology. nih.govnih.gov

Data Tables

Table 1: Properties of Hepcidin-25 This table summarizes the key molecular and biological properties of the Hepcidin-25 peptide.

| Property | Value/Description | Source(s) |

|---|---|---|

| Full Name | Hepcidin-25 | sb-peptide.com |

| Alternate Name | LEAP-1 (Liver-Expressed Antimicrobial Peptide) | nih.gov |

| Amino Acid Sequence | DTHFPICIFCCGCCHRSKCGMCCKT | nih.govcpcscientific.com |

| Molecular Formula | C₁₁₃H₁₇₀N₃₄O₃₁S₉ | nih.gov |

| Molecular Weight | ~2789.4 g/mol | nih.gov |

| Primary Site of Synthesis | Liver (Hepatocytes) | nih.govkarger.com |

| Receptor | Ferroportin | karger.comwikipedia.org |

| Primary Function | Master regulator of systemic iron homeostasis | nih.govsigmaaldrich.com |

| Secondary Function | Antimicrobial activity | sb-peptide.comsigmaaldrich.com |

Table 2: Key Milestones in Hepcidin Research This table outlines the timeline of significant discoveries related to Hepcidin.

| Year | Discovery | Significance | Source(s) |

|---|---|---|---|

| 1998 | Initial report of a liver-produced, bactericidal peptide. | First identification of the molecule. | wikipedia.org |

| 2000-2001 | Detailed characterization and naming as Hepcidin and LEAP-1. | Established its identity as a peptide and its antimicrobial nature. | nih.govwikipedia.org |

| ~2001 | Link to iron metabolism established through mouse models. | Revealed that hepcidin expression is regulated by iron and inflammation. | wikipedia.org |

| ~2002 | Overexpression in mice shown to cause fatal iron deficiency. | Confirmed its central and essential role in iron regulation. | wikipedia.org |

| ~2002 | Solution structure determined by NMR spectroscopy. | Elucidated the unique, disulfide-rich hairpin structure critical for function. | researchgate.net |

| Post-2002 | Identification of ferroportin as the hepcidin receptor. | Uncovered the direct mechanism of action for iron regulation. | escholarship.orgplos.org |

Structure

2D Structure

Properties

CAS No. |

342809-17-0 |

|---|---|

Molecular Formula |

C113H170N34O31S9 |

Molecular Weight |

2789.4 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 |

InChI Key |

XJOTXKZIRSHZQV-RXHOOSIZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Origin of Product |

United States |

Molecular Architecture and Structural Determinants of Hepcidin 25 Function

Primary Amino Acid Sequence

The foundational structure of Hepcidin-25 (B1576460) is its primary sequence of 25 amino acids. This sequence, represented as H-Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr-OH, dictates the peptide's subsequent folding and function. sb-peptide.commdpi.comresearchgate.netmedchemexpress.comnih.gov The molecule is synthesized initially as an 84-amino acid preprohormone, which is then processed to a 60-amino acid prohepcidin before a final cleavage yields the mature and biologically active 25-amino acid peptide. wikipedia.orgnih.govnih.gov The N-terminal region of Hepcidin-25 is particularly crucial for its function, with the first nine amino acids being essential for its interaction with its receptor, ferroportin. wikipedia.orgjpp.krakow.pl This N-terminal segment includes an Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif, which has the capacity to bind certain metal ions. nih.govmdpi.com

Intramolecular Disulfide Bond Formation and Tertiary Conformation

The tertiary structure of Hepcidin-25 is characterized by a compact, hairpin-like fold stabilized by four intramolecular disulfide bonds. wikipedia.orgjpp.krakow.placs.org These bonds are formed between the eight cysteine residues present in the amino acid sequence. The specific connectivity of these disulfide bridges is Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, and Cys14-Cys22. sb-peptide.commdpi.com This arrangement creates a distorted beta-sheet structure with two antiparallel strands, giving the molecule a ladder-like appearance. acs.orghaematologica.orgnih.gov This rigid structure, particularly the core stabilized by the disulfide bonds, is a defining feature of the molecule, while the N-terminal region retains a degree of flexibility. portlandpress.comnih.gov An unusual feature of this structure is the presence of a vicinal disulfide bridge between adjacent cysteines (Cys13-Cys14), which is located at the turn of the hairpin and is thought to be functionally significant. nih.govpnas.org

Structural Elucidation via Advanced Biophysical Techniques

The three-dimensional structure of Hepcidin-25 has been primarily elucidated using advanced biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orghaematologica.orgnih.govrcsb.org Two-dimensional ¹H NMR spectroscopy has been instrumental in determining the solution structures of both Hepcidin-25 and its shorter isoform, Hepcidin-20 (B1576446). nih.govrcsb.org These studies confirmed the distorted beta-sheet and the unique vicinal disulfide bridge. nih.gov

Further investigations using techniques such as mass spectrometry and circular dichroism have provided additional insights. acs.orgnih.gov Mass spectrometry has been used to study the interaction of hepcidin (B1576463) with metal ions like copper, confirming the high affinity of the N-terminal region for these ions. portlandpress.comnih.gov Circular dichroism experiments have been employed to analyze the secondary structure of Hepcidin-25 and have shown a reduction in β-sheet content upon interaction with certain molecules. nih.gov These combined techniques have been crucial in building a comprehensive model of Hepcidin-25's structure and its interactions. mdpi.comacs.org

Impact of Conformational Dynamics on Receptor Interaction

The conformational dynamics of Hepcidin-25 play a critical role in its interaction with its receptor, the iron exporter ferroportin. The binding of hepcidin to ferroportin leads to the internalization and subsequent degradation of the transporter, thereby blocking cellular iron efflux. wikipedia.orgnih.govmolbiolcell.org The N-terminal region of hepcidin is essential for this binding and subsequent activity. wikipedia.orgnih.gov

NMR studies have revealed that Hepcidin-25 can exist in major and minor conformations, particularly around the proline residue near the N-terminus. nih.govrcsb.org This conformational flexibility is thought to be important for receptor recognition and binding. The interaction is not static; upon binding, hepcidin induces a conformational change in ferroportin, which is a prerequisite for its internalization. nih.gov Molecular dynamics simulations have been used to explore these interactions, suggesting that the presence of ligands can alter the secondary structure and hydrophobicity of Hepcidin-25, which in turn affects its binding properties. nih.govresearchgate.net The binding of hepcidin to ferroportin can be seen as a two-step process: an initial binding event that may occlude the iron export channel, followed by a process that leads to the permanent removal of ferroportin from the cell surface. mdpi.com After binding, ferroportin is tyrosine phosphorylated, a critical step for its internalization. molbiolcell.org

Biosynthesis and Post Translational Processing of Hepcidin 25

Gene Expression and Transcriptional Regulation in Hepatocytes

The synthesis of hepcidin-25 (B1576460) originates from the HAMP gene, which is primarily expressed in liver cells called hepatocytes. mdpi.com The transcription of this gene is governed by several key stimuli, including the body's iron levels, inflammation, and the rate of red blood cell production (erythropoiesis). haematologica.org

Two major signaling pathways are crucial for regulating HAMP gene expression:

BMP/SMAD Pathway : This is the primary pathway for iron-sensing. High iron levels lead to an increase in Bone Morphogenetic Protein 6 (BMP6) secretion from liver sinusoidal endothelial cells. mdpi.com BMP6 then binds to BMP receptors on hepatocytes, which, along with the co-receptor hemojuvelin (HJV), activates a signaling cascade involving SMAD proteins. jci.orgnih.gov This activated SMAD complex moves into the nucleus and binds to the HAMP promoter, initiating transcription. nih.gov

JAK/STAT3 Pathway : This pathway is the main driver of hepcidin (B1576463) production during inflammation. mdpi.com Inflammatory cytokines, most notably Interleukin-6 (IL-6), bind to their receptors on hepatocytes. pnas.org This binding activates the JAK/STAT3 pathway, leading to the phosphorylation of the STAT3 transcription factor. mdpi.com Activated STAT3 then translocates to the nucleus and promotes the transcription of the HAMP gene. jci.org Studies have shown that IL-1α and IL-1β also stimulate hepcidin transcription. pnas.org

These pathways can interact; for instance, the full induction of hepcidin by IL-6 requires the presence of functional SMAD proteins, indicating a synergistic relationship between the iron-sensing and inflammatory pathways. jci.org Other transcription factors, such as C/EBPα, have also been identified as key regulators of HAMP gene transcription. researchgate.net

Table 1: Key Regulators of Hepcidin Gene (HAMP) Transcription in Hepatocytes

| Regulator Type | Name | Function | Primary Stimulus |

|---|---|---|---|

| Pathway | BMP/SMAD | Primary iron-sensing pathway | High Iron Stores |

| JAK/STAT3 | Primary inflammatory pathway | Inflammation (IL-6) | |

| Cytokine | Bone Morphogenetic Protein 6 (BMP6) | Initiates the BMP/SMAD cascade. mdpi.com | High Iron |

| Interleukin-6 (IL-6) | Activates the JAK/STAT3 pathway. mdpi.com | Inflammation | |

| Interleukin-1 (IL-1) | Stimulates hepcidin transcription. pnas.org | Inflammation | |

| Transcription Factor | SMAD4 | Common mediator in the BMP pathway, translocates to the nucleus. jci.orgnih.gov | High Iron |

| STAT3 | Activated by IL-6, translocates to the nucleus. mdpi.comjci.org | Inflammation | |

| C/EBPα | Potent activator of the HAMP promoter. researchgate.net | Iron Overload | |

| Co-receptor | Hemojuvelin (HJV) | Acts as a BMP co-receptor, facilitating signaling. jci.org | High Iron |

| Suppressor | Erythroferrone (ERFE) | Secreted by erythroblasts to inhibit hepcidin expression during high red blood cell production. mdpi.comashpublications.org | Erythropoiesis |

Sequential Proteolytic Maturation from Preprohepcidin and Prohepcidin

Once the HAMP gene is transcribed and translated, the resulting protein undergoes a series of cleavages to become the mature, active hepcidin-25 hormone. wikipedia.org

Preprohepcidin to Prohepcidin : The initial translation product is an 84-amino acid precursor called preprohepcidin. wikipedia.orgnih.gov This molecule contains a 24-amino acid N-terminal signal peptide that directs it to the endoplasmic reticulum, a part of the cell's secretory pathway. nih.gov Inside the endoplasmic reticulum, this signal peptide is cleaved off, resulting in a 60-amino acid intermediate known as prohepcidin. wikipedia.orgsemanticscholar.org

Prohepcidin to Hepcidin-25 : The prohepcidin molecule is then transported to the Golgi apparatus for further processing. aprilkartikasari.com Here, a proprotein convertase, primarily an enzyme called furin, cleaves the prohepcidin. wikipedia.orgnih.gov This cleavage removes a 35-amino acid pro-region, releasing the final, 25-amino acid mature peptide, hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH). wikipedia.org Studies using furin inhibitors have confirmed its essential role in this final maturation step. nih.gov While hepcidin-25 is the primary bioactive form, shorter, less active isoforms (hepcidin-20 and -22) have also been identified. haematologica.orglancet.co.za

Table 2: Proteolytic Maturation Stages of Hepcidin-25

| Precursor Name | Amino Acid Count | Cellular Location of Processing | Enzyme(s) Involved | Product |

|---|---|---|---|---|

| Preprohepcidin | 84 wikipedia.org | Endoplasmic Reticulum | Signal Peptidase wikipedia.org | Prohepcidin |

| Prohepcidin | 60 wikipedia.org | Golgi Apparatus aprilkartikasari.com | Furin wikipedia.orgnih.gov | Hepcidin-25 |

Cellular Pathways of Hepcidin Secretion and Trafficking

Following its final processing in the Golgi apparatus, mature hepcidin-25 is packaged into vesicles and secreted from the hepatocyte into the bloodstream. aprilkartikasari.comrupress.org The secretion process itself is part of the cell's general secretory pathway and does not appear to be regulated by iron levels. nih.gov Interestingly, inhibiting the final cleavage of prohepcidin by furin does not prevent its secretion from the cell, indicating that the cleavage event is not a prerequisite for export. nih.gov

Once in the circulation, hepcidin is not entirely free. A significant portion binds to plasma proteins, with a high affinity for α2-macroglobulin and a lower affinity for albumin. lancet.co.za This binding may influence its stability and transport to target cells. An estimated 11% of hepcidin circulates in a free, unbound form. lancet.co.za

Hepcidin's primary function is to bind to the iron export protein ferroportin, which is found on the surface of cells that release iron into the blood, such as intestinal enterocytes and macrophages. mdpi.commdpi.com The binding of hepcidin to ferroportin triggers the internalization and subsequent degradation of the ferroportin protein within lysosomes. mdpi.comrupress.org This action effectively traps iron inside these cells, reducing iron absorption from the gut and iron release from storage, thereby lowering the concentration of iron in the blood. mdpi.comnih.gov The clearance of hepcidin from the body occurs through renal filtration and degradation at its sites of action. lancet.co.za

Mechanism of Action: the Hepcidin Ferroportin Axis

Identification of Ferroportin as the Principal Effector

Ferroportin was identified as the crucial iron exporter on the surface of cells such as duodenal enterocytes, which absorb dietary iron, and macrophages, which recycle iron from old red blood cells. ashpublications.org This role made it a prime candidate for regulation by hepcidin (B1576463). ashpublications.org Seminal studies demonstrated that hepcidin binds directly to ferroportin. ashpublications.orgsci-hub.se This binding established ferroportin not just as a transporter regulated by hepcidin, but as the direct receptor for the hormone, making it the principal effector of hepcidin's regulatory function. ashpublications.org The interaction is pivotal for controlling the main iron flows into the plasma. ashpublications.org

Molecular Specificity of Hepcidin-25 (B1576460) Binding to Ferroportin

The binding of hepcidin-25 to ferroportin is a highly specific molecular interaction. The N-terminal region of the hepcidin-25 peptide is essential for this binding. nih.govresearchgate.net Studies involving the sequential deletion of amino acids from the N-terminus showed a progressive loss of activity. uit.no While the first nine amino acids are sufficient for binding, they alone cannot trigger the subsequent internalization of ferroportin. nih.govresearchgate.net

On the ferroportin side, a critical residue for hepcidin binding is Cysteine-326 (Cys326), located in an extracellular loop. karger.comnih.gov Mutations at this site, such as C326S, abolish hepcidin's ability to bind, leading to hepcidin resistance and iron overload. karger.com Recent structural analyses suggest that hepcidin binds to a central cavity in ferroportin, effectively occluding the channel through which iron is exported. ashpublications.orgwikipedia.org This occlusion represents a rapid, direct mechanism of inhibiting iron transport, which can be reversed if hepcidin levels decrease. ashpublications.orgmdpi.com

Table 1: Key Molecular Determinants in the Hepcidin-Ferroportin Interaction

| Molecule | Key Region / Residue | Function in Interaction | Reference |

|---|---|---|---|

| Hepcidin-25 | N-terminal region (first 9 amino acids) | Essential for binding to ferroportin. | nih.govresearchgate.net |

| Ferroportin | Extracellular loop containing Cysteine-326 (Cys326) | Primary binding site for hepcidin. | karger.comnih.gov |

| Ferroportin | Central cavity | Site of hepcidin binding, leading to channel occlusion. | ashpublications.orgmdpi.com |

Induction of Ferroportin Internalization and Lysosomal Degradation

Beyond simple occlusion, the binding of hepcidin-25 to ferroportin initiates a process of internalization and destruction of the transporter. This multi-step process ensures a more prolonged reduction in iron efflux. mdpi.commolbiolcell.org

Phosphorylation: Upon hepcidin binding, ferroportin is rapidly phosphorylated on two adjacent tyrosine residues (Y302, Y303) located in an intracellular loop. molbiolcell.orgpnas.org This phosphorylation is a critical signal for internalization. molbiolcell.org

Ubiquitination: The hepcidin-ferroportin complex is then tagged with ubiquitin molecules on multiple lysine (B10760008) residues in its cytoplasmic loop. sci-hub.semolbiolcell.org Ubiquitination is essential for targeting the complex for degradation. molbiolcell.orghaematologica.org

Internalization: The ubiquitinated complex is internalized from the cell surface via a clathrin-mediated endocytosis process. molbiolcell.orgplos.org

Lysosomal Degradation: Once inside the cell, the entire hepcidin-ferroportin complex is trafficked to lysosomes, where both the hormone and its receptor are degraded. sci-hub.semolbiolcell.orgplos.org This degradation permanently removes the iron exporter from the cell membrane, blocking iron efflux. frontiersin.orgplos.org

This entire process, from binding to degradation, effectively traps iron within cells like enterocytes and macrophages. ashpublications.orgsci-hub.se

Downstream Consequences for Cellular Iron Efflux and Systemic Iron Flux

The hepcidin-induced degradation of ferroportin has profound consequences for both individual cells and the entire body.

Cellular Level: At the cellular level, the loss of ferroportin leads to iron retention. pnas.org In duodenal enterocytes, this means less dietary iron is absorbed into the circulation. frontiersin.org In macrophages, it results in the sequestration of recycled iron, preventing its return to the plasma. frontiersin.orgsci-hub.se This intracellular iron accumulation leads to increased synthesis of the storage protein ferritin. pnas.org

Systemic Level: Systemically, the reduced iron efflux from all ferroportin-expressing cells leads to a decrease in plasma iron concentrations, a condition known as hypoferremia. karger.comnih.gov Chronically high levels of hepcidin, as seen in anemia of inflammation, cause iron-restricted erythropoiesis because the bone marrow is starved of the iron needed for hemoglobin synthesis. haematologica.orgfrontiersin.org Conversely, hepcidin deficiency leads to excessive iron absorption and release, causing systemic iron overload and conditions like hereditary hemochromatosis. karger.comnih.gov

Table 2: Effect of Hepcidin Levels on Iron Flux

| Hepcidin Level | Ferroportin Activity | Cellular Consequence | Systemic Consequence | Reference |

|---|---|---|---|---|

| High | Decreased (Internalized/Degraded) | Iron retention in enterocytes and macrophages. | Low plasma iron (hypoferremia); potential for anemia of inflammation. | haematologica.orgfrontiersin.org |

| Low | Increased (Active on cell surface) | Increased iron export from cells. | High plasma iron; potential for iron overload (hemochromatosis). | karger.com |

Intracellular Signaling Cascades Mediating Ferroportin Regulation

The regulation of ferroportin by hepcidin is mediated by specific intracellular signaling pathways. The Janus kinase 2 (Jak2) has been identified as the critical kinase responsible for the initial phosphorylation of ferroportin following hepcidin binding. pnas.org

The binding of hepcidin to ferroportin induces a conformational change that allows for the recruitment and activation of Jak2. pnas.orgnih.gov Jak2 then phosphorylates the key tyrosine residues on ferroportin, initiating the internalization cascade. molbiolcell.orgpnas.org This is a direct mechanism where the ligand (hepcidin) binding to its receptor (ferroportin) induces Jak2-mediated phosphorylation of the transporter itself. pnas.org

Furthermore, the regulation of hepcidin expression is itself controlled by distinct signaling pathways, primarily the BMP/SMAD and JAK/STAT pathways, which respond to iron levels and inflammation, respectively. biorxiv.org Inflammatory cytokines like Interleukin-6 (IL-6) activate the JAK/STAT3 pathway to increase hepcidin transcription. mdpi.comspandidos-publications.comportlandpress.com This demonstrates a broader role for JAK-STAT signaling in iron metabolism, both in the upstream regulation of hepcidin synthesis and the downstream execution of its function on ferroportin. pnas.orgportlandpress.com

Comprehensive Regulatory Mechanisms of Hepcidin 25 Expression

Iron-Dependent Signaling Pathways

The regulation of Dthfpicifccgcchrskcgmcckt-OH by iron involves complex signaling pathways that sense both circulating and stored iron levels. These pathways ensure that iron absorption and mobilization are matched to the body's needs.

Role of HFE and Transferrin Receptor 2 (TfR2)

Central to the iron-sensing mechanism are the hereditary hemochromatosis protein (HFE) and Transferrin Receptor 2 (TfR2), which are predominantly expressed in hepatocytes. portlandpress.comjci.org HFE interacts with the classical Transferrin Receptor 1 (TfR1). researchgate.net When plasma transferrin saturation is low, HFE remains bound to TfR1. wjgnet.comnih.gov As transferrin saturation increases, iron-bound transferrin displaces HFE from TfR1. wjgnet.comnih.gov This "free" HFE is then able to interact with TfR2. wjgnet.comnih.gov

The interaction between HFE and TfR2 is believed to be a critical step in signaling the iron status to the cell, though the exact mechanism remains a subject of debate. jci.orgscispace.com Some studies suggest they form a complex that is essential for the induction of this compound expression in response to transferrin-bound iron. researchgate.netnih.gov Other research indicates they may also function in separate pathways, as mice lacking both genes exhibit a more severe phenotype than single-knockout mice. jci.orgashpublications.org Regardless of the precise interaction, both HFE and TfR2 are crucial for modulating the downstream BMP-SMAD pathway to appropriately regulate this compound synthesis in response to iron levels. portlandpress.comjci.org Mutations in either HFE or TFR2 lead to hereditary hemochromatosis, a disorder characterized by inappropriately low this compound levels and subsequent iron overload. jci.org

Bone Morphogenetic Protein (BMP)-SMAD Signaling and Hemojuvelin (HJV)

The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the primary route for regulating this compound expression. nih.govnih.gov This pathway is activated by BMP ligands, particularly BMP6 and BMP2, which are secreted by liver sinusoidal endothelial cells in response to increased hepatic iron stores. nih.govnih.gov

These BMP ligands bind to a receptor complex on the surface of hepatocytes, which consists of BMP type I (ALK2, ALK3) and type II (BMPR2, ACVR2A) receptors. ashpublications.orgresearchgate.net A key component of this process is the co-receptor Hemojuvelin (HJV), which is essential for robust signaling. frontiersin.orgnih.gov The binding of BMPs to the receptor complex, facilitated by HJV, leads to the phosphorylation of the type I receptors. frontiersin.orgashpublications.org These activated receptors then phosphorylate intracellular signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). nih.govresearchgate.net The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus and binds to BMP-responsive elements in the promoter region of the HAMP gene (the gene encoding this compound), thereby activating its transcription. ashpublications.orgresearchgate.net The HFE/TfR2 complex is thought to modulate the sensitivity of this BMP-SMAD pathway to iron signals. portlandpress.com

Erythroid Regulators and Erythroferrone (ERFE) Feedback

Increased erythropoietic activity, the process of producing new red blood cells, creates a high demand for iron and strongly suppresses the expression of this compound. nih.govnih.gov This suppression is primarily mediated by the hormone Erythroferrone (ERFE). nih.govnih.gov

In response to erythropoietin (EPO), the hormone that stimulates red blood cell production, erythroblasts in the bone marrow and spleen produce and secrete ERFE. nih.govhaematologica.orgthebloodproject.com ERFE then acts on the liver to inhibit the BMP-SMAD signaling pathway, which leads to a decrease in this compound transcription. researchgate.netnih.gov This suppression allows for increased iron mobilization from stores and enhanced dietary absorption to meet the demands of hemoglobin synthesis for the new red blood cells. nih.govnih.gov While this is a crucial adaptive response to conditions like blood loss, the pathological overproduction of ERFE in diseases with ineffective erythropoiesis, such as β-thalassemia, leads to chronic suppression of this compound and resultant systemic iron overload. nih.govnih.gov

Inflammation-Mediated Regulation

During infection and inflammation, the expression of this compound is strongly induced. This is a host defense mechanism aimed at limiting the availability of iron to invading pathogens by sequestering it within cells. nih.govnih.govashpublications.org

Interleukin-6 (IL-6) and JAK-STAT Pathway Activation

The primary mediator of inflammation-induced this compound expression is the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govmdpi.comnih.gov Upon an inflammatory stimulus, immune cells like macrophages release IL-6. nih.gov IL-6 binds to its receptor complex on hepatocytes, which activates the Janus kinase (JAK) family of tyrosine kinases (JAK1/2). mdpi.comnih.gov

Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govresearchgate.net Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds directly to a specific STAT3-responsive element in the HAMP promoter, leading to a rapid and potent increase in this compound transcription. mdpi.comnih.gov This IL-6/JAK/STAT3 pathway is a central link between inflammation and iron metabolism, and its sustained activation is a key factor in the development of anemia of inflammation (also known as anemia of chronic disease). nih.govashpublications.org Studies have shown that for a maximal this compound response to inflammation, an intact BMP-SMAD pathway is also required, indicating a cooperative interaction between the two signaling cascades. nih.govmdpi.commdpi.com

Contribution of Other Pro-Inflammatory Cytokines

While IL-6 is the principal cytokine driving this compound production during inflammation, other cytokines also play a role. mdpi.com Interleukin-1 (IL-1), specifically IL-1α and IL-1β, has been shown to strongly stimulate this compound transcription, either by inducing IL-6 or through IL-6-independent mechanisms. thebloodproject.compnas.org Some research suggests IL-1β may act by inducing SMAD1/5/8 signaling. thebloodproject.com Other cytokines like Interleukin-22 and Activin B have also been implicated in upregulating this compound. nih.govnih.gov Conversely, some cytokines, such as TNF-α and IFN-β, have been reported to have inhibitory effects on its production in certain contexts. nih.govpnas.org

Interactive Data Tables

Key Proteins in this compound Regulation

Regulatory Pathways Overview

Table of Compound Names

| Systematic/Code Name | Common Name |

| This compound | Hepcidin-25 (B1576460) |

| HFE | Hereditary Hemochromatosis Protein |

| TfR1 | Transferrin Receptor 1 |

| TfR2 | Transferrin Receptor 2 |

| HJV | Hemojuvelin |

| BMP | Bone Morphogenetic Protein |

| SMAD | Mothers against decapentaplegic homolog |

| ERFE | Erythroferrone |

| IL-6 | Interleukin-6 |

| IL-1 | Interleukin-1 |

| JAK | Janus Kinase |

| STAT | Signal Transducer and Activator of Transcription |

| EPO | Erythropoietin |

| TNF-α | Tumor Necrosis Factor-alpha |

| IFN-β | Interferon-beta |

| ACVR2A | Activin A Receptor Type 2A |

| BMPR2 | Bone Morphogenetic Protein Receptor Type 2 |

| ALK2 | Activin A Receptor Like Type 1 (ACVRL1) |

| ALK3 | Bone Morphogenetic Protein Receptor Type 1A (BMPR1A) |

Hypoxia-Inducible Factor (HIF) Pathways and Hypoxic Modulation

The expression of this compound is significantly suppressed by hypoxia, a condition of low oxygen availability. This response is crucial to increase the availability of iron for erythropoiesis when oxygen is scarce. The primary mechanism mediating this suppression involves the Hypoxia-Inducible Factor (HIF) family of transcription factors.

Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets them for proteasomal degradation. In hypoxic states, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This active HIF complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes.

While HIF activation typically upregulates genes involved in adapting to hypoxia, its effect on the HAMP gene (which codes for this compound) is inhibitory. This suppression is not direct. Instead, stabilized HIF-1α and HIF-2α are thought to induce the expression of intermediaries that, in turn, inhibit the transcription of the HAMP gene. One proposed mechanism involves HIF-1 inducing the expression of furin, a proprotein convertase that activates membrane-type serine protease 6 (TMPRSS6). TMPRSS6 then cleaves hemojuvelin (HJV), a crucial co-receptor for the bone morphogenetic protein (BMP) signaling pathway, thereby downregulating the expression of this compound. Furthermore, renal erythropoietin (EPO), which is strongly induced by HIF during hypoxia, also has a potent inhibitory effect on the synthesis of this compound.

Metabolic and Nutritional Influences on Hepcidin (B1576463) Synthesis

The synthesis of this compound is intricately linked to the body's metabolic and nutritional status, extending its role beyond iron regulation to the broader network of metabolic homeostasis.

Iron: The most potent regulator of this compound is iron itself. Increased plasma iron concentrations and saturated transferrin lead to the upregulation of the peptide's synthesis. This occurs primarily through the BMP-SMAD signaling pathway. When transferrin saturation is high, transferrin receptor 2 (TFR2) interacts with the HFE protein, promoting the activation of the BMP receptor complex (including HJV), which phosphorylates SMAD1/5/8, leading to increased HAMP transcription.

Glucose and Insulin (B600854): Evidence suggests a connection between glucose metabolism and the regulation of this compound. Studies have shown that hyperglycemia and insulin can modulate its expression, although the findings can be complex. Insulin appears to have a direct inductive effect on its expression in hepatocytes, potentially contributing to the iron overload observed in some metabolic syndromes.

Lipids and Adipokines: Dyslipidemia and obesity-related inflammation are associated with altered levels of this compound. Adipose tissue is a source of inflammatory cytokines like Interleukin-6 (IL-6), a powerful inducer of the peptide's expression via the JAK-STAT3 pathway. This link may contribute to the anemia of chronic disease seen in obese individuals.

Other Nutritional Factors:

Vitamin D: Calcitriol (the active form of Vitamin D) has been shown to upregulate the expression of this compound by enhancing SMAD signaling, suggesting a role in linking calcium and iron homeostasis.

Fructose (B13574): High fructose intake has been associated with increased expression of this compound in animal models, potentially mediated by hepatic inflammation and oxidative stress.

The following table summarizes the influence of various metabolic and nutritional factors on the expression of this compound.

| Factor | Primary Pathway Involved | Effect on Expression | Reference(s) |

| High Plasma Iron | BMP/HJV/SMAD1/5/8 | Upregulation | |

| Hypoxia | HIF-1α, HIF-2α | Downregulation | |

| Inflammation (IL-6) | JAK/STAT3 | Upregulation | |

| Insulin | Direct hepatic action | Upregulation | |

| Erythropoietin (EPO) | EPO Receptor | Downregulation | |

| Vitamin D (Calcitriol) | Vitamin D Receptor / SMAD | Upregulation | |

| High Fructose | Hepatic Stress Pathways | Upregulation |

Genetic Factors and Single Nucleotide Polymorphisms (SNPs) Affecting Hepcidin Regulation

Genetic variations play a significant role in determining baseline levels of this compound and the response to regulatory stimuli. Mutations in the core genes of the iron-sensing pathway, such as HFE, HJV, TFR2, and HAMP itself, are responsible for different forms of hereditary hemochromatosis, a disorder characterized by deficient production of this compound and subsequent iron overload.

Beyond these rare, high-penetrance mutations, common single nucleotide polymorphisms (SNPs) can also influence the peptide's levels and contribute to variations in iron status within the general population.

One of the most studied SNPs is located in the promoter region of the HAMP gene. The rs10421768 polymorphism has been associated with serum ferritin and transferrin saturation levels. The 'A' allele at this position is linked to higher circulating concentrations of this compound.

Another critical gene is TMPRSS6, which, as mentioned, negatively regulates the peptide's expression. SNPs within the TMPRSS6 gene, such as rs855791, are strongly associated with iron-deficiency anemia. The variant allele of rs855791 leads to a more active TMPRSS6 protein, resulting in enhanced suppression of this compound and, consequently, lower iron levels.

The table below details key polymorphisms affecting the regulation of this compound.

| Gene | SNP ID | Allelic Variation Effect | Associated Phenotype | Reference(s) |

| HAMP | rs10421768 | 'A' allele associated with higher expression | Higher serum ferritin and this compound levels | |

| TMPRSS6 | rs855791 | Variant allele increases TMPRSS6 activity, enhancing suppression | Lower hemoglobin, lower iron status, higher risk of iron deficiency | |

| HFE | rs1800562 (C282Y) | Disrupts HFE protein function, impairing iron sensing | Lower this compound, leading to hereditary hemochromatosis | |

| HJV | rs140356942 (G320V) | Impairs HJV co-receptor function | Lower this compound, leading to juvenile hemochromatosis |

Biological Roles Beyond Iron Homeostasis: Antimicrobial and Immunomodulatory Activities

Intrinsic Antimicrobial Properties Against Pathogens

Hepcidin-25 (B1576460) exhibits broad-spectrum antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, as well as fungi. abcam.commdpi.combohrium.com Its effectiveness can vary depending on the specific pathogen. Research has shown strong activity against microbes such as Escherichia coli and Candida albicans, and weaker activity against others like Staphylococcus epidermidis and Staphylococcus aureus. abcam.com However, other studies report bactericidal effects against multi-drug resistant strains of S. aureus, S. epidermidis, Pseudomonas aeruginosa, and Enterococcus faecium at concentrations ranging from 6.25 to 50 µg/ml. caymanchem.com The peptide's antimicrobial potency is notably enhanced in acidic environments. nih.govresearchgate.net For instance, at a more acidic pH, the concentrations of hepcidin (B1576463) needed for bactericidal activity are reduced, and the time required to kill the pathogens is shortened. researchgate.net

| Pathogen | Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative bacteria | Strong antimicrobial activity. abcam.com Bactericidal at concentrations of 3.25-50 µg/mL. nih.gov | abcam.comnih.gov |

| Neisseria cinerea | Gram-negative bacteria | Strong antimicrobial activity. | abcam.com |

| Pseudomonas aeruginosa | Gram-negative bacteria | No activity in some studies, abcam.com but bactericidal at 6.25-50 µg/mL in others. caymanchem.com Killing kinetics are slower compared to its isoform, Hepcidin-20 (B1576446). nih.gov | abcam.comcaymanchem.comnih.gov |

| Acinetobacter baumannii | Gram-negative bacteria | Broad antimicrobial activity. | mdpi.com |

| Staphylococcus aureus | Gram-positive bacteria | Weaker activity in some reports, abcam.com but bactericidal against multi-drug resistant strains at 6.25-50 µg/mL. caymanchem.com | abcam.comcaymanchem.com |

| Staphylococcus epidermidis | Gram-positive bacteria | Weaker activity in some reports, abcam.com but bactericidal against multi-drug resistant strains at 6.25-50 µg/mL. caymanchem.com | abcam.comcaymanchem.com |

| Group B Streptococcus | Gram-positive bacteria | Weaker antimicrobial activity. | abcam.com |

| Enterococcus faecium | Gram-positive bacteria | Broad antimicrobial activity. mdpi.com Bactericidal against multi-drug resistant strains at 6.25-50 µg/mL. caymanchem.com | mdpi.comcaymanchem.com |

| Candida albicans | Fungus | Active against this fungus. abcam.combohrium.com Induces apoptosis. mdpi.com | abcam.commdpi.combohrium.com |

| Saccharomyces cerevisiae | Fungus | Exhibits activity with an IC50 value of 18 µM. | sb-peptide.com |

| Aspergillus fumigatus | Fungus | Inhibits spore germination. | bohrium.com |

| Aspergillus niger | Fungus | Inhibits spore germination. | bohrium.com |

Proposed Mechanisms of Antimicrobial Action

Hepcidin-25 employs a dual-pronged approach to combat pathogens, combining direct attacks on microbial structures with indirect methods that starve them of essential nutrients.

As a cationic peptide, Hepcidin-25 can interact with and disrupt the integrity of microbial cell membranes. mdpi.commdpi.com Scanning electron microscopy has shown that Hepcidin-25 can cause visible damage to the cell membranes of bacteria like E. coli. mdpi.com This membrane-perturbing capacity is a key feature of many antimicrobial peptides. nih.gov The process is thought to involve electrostatic interactions between the positively charged peptide and the negatively charged components of the microbial membrane, leading to permeabilization and rupture. mdpi.com The bactericidal activity is significantly enhanced at acidic pH, which may be due to the protonation of histidine residues in the peptide, increasing its net positive charge and strengthening its interaction with bacterial membranes. nih.govresearchgate.net

A primary function of Hepcidin-25 in host defense is to limit the availability of iron to invading pathogens, a process known as nutritional immunity. mdpi.commdpi.com Iron is a critical nutrient for microbial growth and virulence. During an infection, the body's inflammatory response triggers a significant increase in hepcidin production. nih.govnih.gov This elevated hepcidin binds to the iron exporter protein, ferroportin, on the surface of cells like macrophages and intestinal enterocytes, causing ferroportin to be internalized and degraded. sb-peptide.cominstitutcochin.fr This action traps iron within these cells, leading to a rapid decrease in the concentration of iron in the bloodstream (hypoferremia). jci.orgnih.gov By sequestering iron, hepcidin effectively denies pathogens access to this essential element, thereby inhibiting their proliferation and dissemination. mdpi.comjci.org

Direct Membrane Disruption by Hepcidin-25

Involvement in Innate Immune Responses and Host Defense

Hepcidin-25 is an integral component of the innate immune response to infection. nih.govashpublications.org Its production by the liver is rapidly upregulated by inflammatory cytokines, particularly Interleukin-6 (IL-6), which is released during inflammation and infection. ashpublications.orgmdpi.comfrontiersin.org This response is a key part of the acute-phase reaction to infection. jci.org By inducing hypoferremia, hepcidin helps to control infections systemically. mdpi.com Studies have shown that during bacterial pneumonia, hepcidin is essential for regulating plasma iron levels and for survival. jci.org Furthermore, hepcidin is not only produced systemically by the liver but can also be produced locally in other tissues and by various cells, including macrophages and potentially cells in the gut and lungs, suggesting it has localized roles in immune defense at sites of infection. institutcochin.frmdpi.comhaematologica.org

Cross-Talk with Other Immune System Components

Hepcidin's role in immunity involves complex interactions with various components of the immune system. The induction of hepcidin by the inflammatory cytokine IL-6 is a primary example of this cross-talk. ashpublications.orgmdpi.com This links the detection of a pathogen by the innate immune system to a systemic response aimed at limiting iron availability. nih.gov Research has also shown that hepcidin expression levels can be positively correlated with the infiltration of several types of immune cells, including B cells, CD4+ T cells, macrophages, neutrophils, and dendritic cells in certain pathological contexts like glioma. frontiersin.orgfrontiersin.org This suggests that hepcidin may be involved in modulating the immune microenvironment. While high hepcidin levels are part of the defense against acute infection, persistently high levels, as seen in chronic inflammation, can negatively impact adaptive immunity by impairing T cell responses and antibody production due to iron restriction. nih.gov

Pathophysiological Implications of Hepcidin 25 Dysregulation

Conditions Associated with Hepcidin (B1576463) Deficiency

A deficiency in hepcidin-25 (B1576460) or its signaling pathways leads to abnormally low levels of the hormone. This results in unrestrained ferroportin activity, causing excessive iron absorption from the diet and increased iron release from storage, leading to systemic iron overload. intrinsiclifesciences.comnih.gov

Hereditary Hemochromatosis and Iron Overload

Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by progressive iron accumulation in various organs, primarily the liver, heart, and pancreas. annualreviews.orgclevelandclinic.org The underlying cause of most forms of HH is a deficiency in hepcidin production. intrinsiclifesciences.comnih.gov This deficiency can stem from mutations in the hepcidin gene (HAMP) itself or, more commonly, in genes that regulate its expression, such as HFE, TFR2, and HJV. annualreviews.orgashpublications.org With insufficient hepcidin, there is uncontrolled iron entry into the plasma, leading to a gradual buildup of iron that can cause tissue damage and organ failure. annualreviews.orgclevelandclinic.org In patients with HH, hepcidin levels are inappropriately low for their level of iron stores. ashpublications.orglancet.co.za

Juvenile Hemochromatosis

Juvenile hemochromatosis is a rarer and more severe form of hereditary hemochromatosis with an earlier onset of clinical symptoms. It is caused by mutations in either the hemojuvelin (HJV) gene or, less commonly, the hepcidin (HAMP) gene itself. nih.govscispace.com These mutations lead to a profound deficiency of hepcidin, with levels being markedly suppressed or undetectable. nih.govashpublications.org The resulting iron overload is more aggressive and rapid than in adult forms of HH, often leading to severe cardiac and endocrine complications in the second or third decade of life.

Conditions Characterized by Hepcidin Excess

In contrast to deficiency, pathologically high levels of hepcidin-25 cause iron-restricted anemias. annualreviews.org The excess hepcidin blocks iron export from cells, leading to low serum iron levels (hypoferremia) and trapping iron within macrophages and enterocytes. intrinsiclifesciences.comjci.org This sequestration of iron prevents its delivery to the bone marrow, thereby impairing hemoglobin synthesis and the production of red blood cells, a condition known as iron-restricted erythropoiesis. frontiersin.orgintrinsiclifesciences.com

Anemia of Chronic Disease and Inflammation

Anemia of Chronic Disease (ACD), also known as Anemia of Inflammation (AI), is one of the most common forms of anemia, particularly in hospitalized patients. intrinsiclifesciences.com It is associated with a wide range of conditions, including chronic infections, autoimmune diseases (like rheumatoid arthritis), and cancer. clevelandclinic.orgjci.org A key driver of ACD is the inflammatory cytokine Interleukin-6 (IL-6), which directly stimulates the liver to produce large amounts of hepcidin. jci.orgashpublications.org This inflammation-driven hepcidin excess leads to the sequestration of iron in the reticuloendothelial system, reduced intestinal iron absorption, and subsequent iron-restricted erythropoiesis, even when total body iron stores are adequate or increased. jci.orgnih.gov

| Condition | Primary Driver | Hepcidin-25 Level | Key Pathophysiological Effect |

| Anemia of Chronic Disease (ACD) | Inflammatory Cytokines (e.g., IL-6) | High | Iron sequestration in macrophages, limiting availability for erythropoiesis. jci.orgnih.gov |

| Iron Refractory Iron Deficiency Anemia (IRIDA) | TMPRSS6 Gene Mutations | Inappropriately High | Impaired iron absorption and utilization despite systemic iron deficiency. nih.govscispace.com |

| Anemia of Chronic Kidney Disease (CKD) | Inflammation & Decreased Renal Clearance | High | Iron-restricted erythropoiesis and hyporesponsiveness to stimulating agents. nih.govnih.gov |

Iron Refractory Iron Deficiency Anemia (IRIDA)

IRIDA is a rare, inherited autosomal recessive disorder caused by mutations in the TMPRSS6 gene. nih.govchildrenshospital.org This gene encodes Matriptase-2, a liver-expressed protease that normally functions to suppress hepcidin production. nih.govsah.org.ar In IRIDA, loss-of-function mutations in TMPRSS6 lead to an inability to downregulate hepcidin. bloodresearch.or.kr Consequently, patients have inappropriately high hepcidin levels despite having severe iron deficiency. nih.govscispace.com This paradoxical hepcidin excess blocks the absorption of oral iron and hinders the release of parenterally administered iron from macrophages, making the anemia refractory to conventional iron therapies. nih.govchildrenshospital.org

Hepcidin's Involvement in the Pathogenesis of Infectious Diseases

Hepcidin-25 plays a dual role in the host's response to infection, acting as both a direct antimicrobial agent and the master regulator of iron availability, a critical nutrient for most pathogens. plos.org During an infection, inflammatory cytokines, most notably Interleukin-6 (IL-6), strongly induce hepcidin production by the liver. journalmc.orgspringermedizin.denih.gov This surge in hepcidin leads to the internalization and degradation of ferroportin, the only known cellular iron exporter. plos.orgnih.gov The consequence is a rapid decrease in plasma iron concentrations (hypoferremia) as iron is sequestered within macrophages and its absorption from the gut is blocked. journalmc.orgashpublications.org This process, known as "nutritional immunity," is a host defense mechanism intended to restrict the growth of invading extracellular microbes by limiting their access to iron. plos.orgnih.govnih.gov

This response is a general feature of the innate immune system and is triggered by a wide range of pathogens. ashpublications.org Studies have demonstrated that hepcidin is significantly induced during both bacterial and viral infections, including those caused by Streptococcus pneumoniae, Pseudomonas aeruginosa, Candida albicans, and Influenza A virus. nih.govashpublications.orgd-nb.info The induction of hepcidin during these infections is largely dependent on IL-6. nih.govasm.org

However, this iron-withholding strategy can be a double-edged sword. While it can be protective against extracellular pathogens, the resulting accumulation of iron within macrophages can create a favorable environment for intracellular pathogens that reside within these cells. plos.orgfrontiersin.org This may increase susceptibility to or worsen the outcome of infections caused by pathogens such as Salmonella, Mycobacterium tuberculosis, and certain parasites. plos.org

Furthermore, the sustained elevation of hepcidin during chronic infections is a key driver of anemia of inflammation (also known as anemia of chronic disease). journalmc.orgnih.govashpublications.org By chronically restricting iron availability for erythropoiesis (the production of red blood cells), high hepcidin levels lead to normocytic, normochromic anemia, a common complication in patients with long-standing infections and inflammatory states. journalmc.orgspringermedizin.de The dynamic changes in hepcidin and iron levels are particularly evident during the acute phase of systemic infections, where a rapid rise in hepcidin corresponds with a sharp drop in serum iron. nih.govoup.com

Table 1: Hepcidin's Role in Various Infections

| Pathogen Type | Example Pathogen | Hepcidin Response | Effect on Host | Reference |

|---|---|---|---|---|

| Extracellular Bacteria | Streptococcus pneumoniae, Pseudomonas aeruginosa | Strongly induced | Host defense by limiting iron availability for bacterial growth. | nih.govd-nb.info |

| Intracellular Bacteria | Mycobacterium tuberculosis, Salmonella | Induced | Potentially detrimental by increasing iron within host macrophages, benefiting the pathogen. | plos.org |

| Viruses | Influenza A | Induced | Part of the innate immune response to restrict viral replication. | nih.govashpublications.org |

| Fungi | Candida albicans | Induced | Contributes to host defense by sequestering iron. | ashpublications.orgd-nb.info |

Emerging Research on Hepcidin in Metabolic Disorders and Malignancies

Beyond its role in infectious diseases, dysregulation of the hepcidin-ferroportin axis is increasingly implicated in the pathophysiology of metabolic disorders and various cancers.

Metabolic Disorders

Emerging evidence links hepcidin to the pathogenesis of conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). spandidos-publications.comnih.gov In NAFLD, which can progress to non-alcoholic steatohepatitis (NASH), iron overload is a common feature that can exacerbate liver injury. nih.gov While some studies report that inflammatory cytokines in NAFLD can increase hepcidin expression, leading to iron accumulation, others have found paradoxically low hepcidin levels, suggesting a complex and not fully understood regulatory mechanism. spandidos-publications.comnih.govsemanticscholar.org For instance, one study in a rat model of NAFLD found that the expression of TLR4/NF-κB proteins and hepcidin mRNA was significantly higher, and that inhibiting this pathway reduced hepcidin levels and improved liver pathology. spandidos-publications.comspandidos-publications.com

The relationship between hepcidin and insulin (B600854) resistance, a hallmark of T2D, is also an area of active investigation. nih.gov Insulin has been shown to directly regulate hepcidin expression, potentially via the STAT3 pathway. nih.gov In states of insulin resistance, this regulation can be disrupted. nih.govbiorxiv.org Some studies report that decreased hepcidin levels in response to insulin resistance may contribute to the iron overload often seen in T2D. nih.govscispace.com Conversely, other research suggests that obesity-associated inflammation can elevate hepcidin, contributing to the anemia sometimes seen in these patients. mdpi.com The intricate connections between hepcidin, iron metabolism, inflammation, and insulin signaling highlight its potential role in the complex pathophysiology of metabolic syndrome. dia-endojournals.rumdpi.com

Malignancies

The tumor microenvironment is a complex landscape where iron metabolism is often dysregulated to support the high proliferative rate of cancer cells. researchgate.netfrontiersin.org Many cancers, including those of the breast, prostate, lung, and kidney, exhibit increased hepcidin expression. dovepress.comfrontiersin.orgspandidos-publications.comfrontiersin.org This can be driven by inflammatory cytokines like IL-6 produced within the tumor microenvironment. dovepress.commdpi.com

Elevated hepcidin, produced either by the liver or by the tumor cells themselves, can act in an autocrine or paracrine manner to degrade ferroportin on cancer cells. researchgate.netmdpi.com This traps iron within the tumor, providing an essential element for cancer cell proliferation, survival, and DNA synthesis. researchgate.netdovepress.comspandidos-publications.com Consequently, high hepcidin expression is often associated with more aggressive disease and a poorer prognosis in several cancer types, including lung cancer, renal cell carcinoma, and breast cancer. d-nb.infofrontiersin.orgfrontiersin.orgnih.gov

Furthermore, hepcidin is implicated in modulating the immune response within the tumor microenvironment. It may contribute to an immunosuppressive environment by influencing immune cells like macrophages. mdpi.comfrontiersin.org For instance, in glioma, high hepcidin expression was correlated with the tumor microenvironment and immune cell infiltration, and was suggested to play a role in immune escape. frontiersin.org In colorectal cancer, hepcidin may promote the differentiation of regulatory macrophages that dampen antitumor immunity. mdpi.com This has led to the exploration of hepcidin as a potential therapeutic target, where inhibiting its action could both starve cancer cells of iron and enhance the anti-tumor immune response. researchgate.netmdpi.com

Table 2: Hepcidin Expression and Prognostic Significance in Various Malignancies

| Cancer Type | Hepcidin Expression | Prognostic Implication of High Hepcidin | Reference |

|---|---|---|---|

| Breast Cancer | Increased | Associated with malignant phenotype and poor prognosis. | dovepress.comresearchgate.netnih.gov |

| Prostate Cancer | Increased | Associated with poor outcome. | d-nb.infospandidos-publications.com |

| Lung Cancer | Increased | Associated with unfavorable prognosis and immune infiltration. | frontiersin.orgfrontiersin.org |

| Renal Cell Carcinoma (RCC) | Increased | Independent prognostic factor for poor overall survival. | d-nb.infonih.govnih.gov |

| Glioma | Increased | Correlated with poor prognosis and immune escape. | frontiersin.org |

| Colorectal Cancer | Increased | Associated with advanced T stage and shorter survival. | frontiersin.orgmdpi.com |

| Multiple Myeloma | Increased | Involved in anemia and may be an early predictor of survival. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25) |

| Hepcidin |

| Hepcidin-20 (B1576446) |

| Hepcidin-22 |

| Interleukin-6 (IL-6) |

| Ferroportin |

| Insulin |

| Parthenolide |

| Ferritin |

| Transferrin |

| Erythropoietin (EPO) |

| IL-1β |

| IL-10 |

| Interferon-γ (IFN-γ) |

| Bone morphogenetic proteins (BMPs) |

| Procalcitonin |

| Presepsin |

| Lipocalin-2 |

Advanced Research Methodologies for Hepcidin 25 Studies

In Vitro Cellular Models: Primary Hepatocytes and Cell Lines

The liver is the primary site of hepcidin (B1576463) production, making liver-derived cellular models indispensable for studying the regulation of the hepcidin gene (HAMP). ashpublications.org Researchers utilize primary hepatocytes and various immortalized cell lines to investigate the molecular pathways that control hepcidin expression in response to stimuli like iron levels and inflammation.

Primary Hepatocytes: These cells, isolated directly from liver tissue, most accurately represent in vivo liver physiology. They are considered the gold standard for studying the regulation of hepcidin by stimuli such as iron, cytokines (e.g., IL-6), and hormones. However, their use is limited by availability and the difficulty in maintaining their differentiated state in culture.

Hepatoma Cell Lines: Human hepatoma cell lines, such as HepG2, Huh7, and Hep3B, are widely used alternatives. plos.orgmdpi.com These cell lines retain many hepatocyte-specific functions, including the pathways that regulate hepcidin production. plos.org For example, studies using HepG2 cells have been crucial in demonstrating how IL-6, a key inflammatory cytokine, induces HAMP gene expression. researchgate.net They also serve as platforms for high-throughput screening of compounds that modulate hepcidin expression.

Engineered Cell Lines: To study the interaction between hepcidin and its receptor, ferroportin (FPN), researchers often use non-hepatic cell lines like HEK293 (Human Embryonic Kidney 293) cells. nih.govcaltech.edu These cells can be engineered to express tagged versions of ferroportin (e.g., FPN-GFP), allowing for direct visualization and quantification of hepcidin-induced ferroportin internalization and degradation. nih.govnih.gov This system is instrumental in structure-function studies of both hepcidin and ferroportin. nih.gov

Table 1: Common In Vitro Cell Models for Hepcidin-25 (B1576460) Research

| Cell Model | Type | Key Application(s) | Reference(s) |

|---|---|---|---|

| Primary Human/Mouse Hepatocytes | Primary Culture | Studying physiological regulation of HAMP gene expression. | plos.org |

| HepG2 | Human Hepatoma | Investigating inflammatory and iron-sensing pathways on HAMP transcription. | mdpi.comresearchgate.net |

| Huh7 | Human Hepatoma | Elucidating molecular mechanisms of hepcidin regulation. | plos.org |

| HEK293-FPN | Engineered Cell Line | Quantifying hepcidin-induced ferroportin internalization; screening for antagonists. | nih.govnih.gov |

| T47D | Human Breast Cancer | Studying endogenous ferroportin regulation by hepcidin. | frontiersin.org |

Genetically Modified Animal Models: Transgenic and Knockout Approaches

Genetically modified mouse models have been fundamental in confirming the central role of hepcidin in systemic iron regulation in vivo. ashpublications.orgnih.gov These models involve either the removal (knockout) or over-expression (transgenic) of the hepcidin gene (Hamp in mice).

Knockout (KO) Models: Mice lacking a functional hepcidin gene (Hamp1 knockout) develop severe iron overload in multiple organs, particularly the liver and pancreas. nih.govnih.gov This phenotype closely mimics human hereditary hemochromatosis, demonstrating that hepcidin is essential for preventing excessive iron absorption and release from stores. nih.gov These models are crucial for studying the long-term consequences of hepcidin deficiency and for testing therapies aimed at controlling iron accumulation. d-nb.infoarvojournals.org

Transgenic (Overexpression) Models: Conversely, transgenic mice engineered to overexpress hepcidin, typically in the liver, exhibit severe iron deficiency anemia. nih.govpnas.org These animals display impaired iron absorption and retention of iron within macrophages, mirroring the pathophysiology of anemia of inflammation. haematologica.org Many of these transgenic mice die shortly after birth due to the inability to mobilize iron for essential processes like red blood cell production. pnas.org These models have been instrumental in proving that hepcidin is a potent negative regulator of iron availability. nih.govhaematologica.org

Studies comparing mice with knockouts of one of the two murine hepcidin genes (Hepc1 and Hepc2) revealed that Hepc1 is the primary regulator of iron metabolism, while Hepc2 appears to have no significant role in this process. ashpublications.org

Table 2: Key Phenotypes of Genetically Modified Hepcidin Mouse Models

| Model Type | Genetic Modification | Key Phenotype | Pathophysiological Correlation | Reference(s) |

|---|---|---|---|---|

| Knockout | Hamp1 gene deletion | Severe systemic iron overload | Hereditary Hemochromatosis | nih.govarvojournals.org |

| Transgenic | Liver-specific overexpression of Hamp1 | Severe iron-deficiency anemia | Anemia of Inflammation | pnas.orghaematologica.org |

Synthetic Peptide Chemistry and Analog Design for Structure-Activity Relationship (SAR) Studies

The development of methods for the chemical synthesis of hepcidin-25 has been a cornerstone of research, enabling detailed structure-activity relationship (SAR) studies. nih.govkcl.ac.uk Hepcidin is a 25-amino acid peptide with a complex structure stabilized by four disulfide bonds. intrinsiclifesciences.com Solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry allows for the production of the peptide and its analogs in quantities sufficient for research. nih.govresearchgate.net

SAR studies involve systematically modifying the hepcidin sequence to identify which amino acids and structural features are critical for its biological activity—namely, binding to and inducing the degradation of ferroportin. Key findings from these studies include:

The N-terminus is essential: The first five to nine amino acids at the N-terminus are crucial for hepcidin's function. kcl.ac.ukintrinsiclifesciences.com Deletion or even alanine-scanning mutagenesis of these residues leads to a significant loss of activity. nih.gov

Disulfide bonds provide structural stability: The four disulfide bonds create a compact, hairpin-like structure that is necessary for proper folding and activity. nih.govintrinsiclifesciences.com

Mini-hepcidins: Based on SAR findings, researchers have designed smaller, simplified hepcidin analogs ("mini-hepcidins") that retain the key N-terminal binding motif but have improved stability and manufacturing characteristics.

These synthetic analogs are not only research tools but also form the basis for developing hepcidin-based therapeutics for iron disorders. kcl.ac.uk

Biophysical and Biochemical Assays for Protein-Protein Interactions and Conformational Studies

A variety of biophysical and biochemical techniques are employed to characterize the three-dimensional structure of hepcidin-25 and its direct interaction with ferroportin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been pivotal in determining the solution structure of hepcidin-25. nih.govintrinsiclifesciences.com These studies revealed a hairpin-like structure with a complex disulfide bond arrangement, including a rare vicinal disulfide bridge. haematologica.org NMR studies also showed that at physiological temperatures, hepcidin can interconvert between two distinct conformations, suggesting a dynamic structure. nih.govnih.gov

X-ray Crystallography: While crystallizing a small, flexible peptide like hepcidin is challenging, co-crystallization with a larger binding partner like an antibody fragment (Fab) has been successful. nih.gov This technique provided a high-resolution snapshot of a hepcidin conformation similar to one of the states observed by NMR. nih.govresearchgate.net

Cryogenic Electron Microscopy (Cryo-EM): Recent advances in Cryo-EM have enabled the visualization of the entire hepcidin-ferroportin complex at near-atomic resolution. biorxiv.orgnih.gov These structures show that hepcidin binds to ferroportin in its outward-open state, physically blocking the iron efflux channel. biorxiv.org Cryo-EM studies also revealed that hepcidin's affinity for ferroportin increases dramatically in the presence of iron, suggesting that hepcidin preferentially targets iron-loaded exporters for degradation. biorxiv.orgnih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are used to quantify the binding kinetics and thermodynamics of the hepcidin-ferroportin interaction. uit.no They provide precise data on binding affinity (KD), association rates, and dissociation rates, which are essential for comparing the activity of different hepcidin analogs.

Molecular and Cell Biology Techniques for Gene and Protein Expression Analysis

Analyzing the expression of the hepcidin gene (HAMP) and the resulting peptide is crucial for understanding its regulation in health and disease.

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is the most common method for measuring HAMP mRNA levels in cells and tissues. researchgate.netresearchgate.net This technique allows researchers to quantify how stimuli like iron, hypoxia, or inflammation alter gene transcription. ashpublications.org For a broader view, microarray and RNA-sequencing analyses can be used to study the entire transcriptome alongside hepcidin.

Protein Quantification: Measuring the circulating levels of the hepcidin-25 peptide is more complex. Several methods have been developed:

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a highly specific and quantitative method for measuring hepcidin-25 in serum and urine. researchgate.netnih.gov It can distinguish between hepcidin-25 and its shorter, less active isoforms. srce.hr

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are also widely used, particularly in clinical settings. srce.hrplos.org These methods rely on antibodies that recognize the hepcidin peptide. While generally more accessible than MS, their specificity can be a concern as some antibodies may cross-react with hepcidin isoforms or its propeptide. srce.hr

Western Blotting: This technique can be used to detect ferroportin protein levels in cell lysates to demonstrate the effect of hepcidin treatment, but it is not ideal for detecting the small, compactly folded hepcidin peptide itself. researchgate.netresearchgate.net

Computational Biology and Bioinformatics for Predictive Modeling

Computational approaches are increasingly used to complement experimental research by providing predictive models of hepcidin structure, function, and regulation.

Homology Modeling and Molecular Docking: Before experimental structures were available, computational models of ferroportin were built to predict hepcidin's binding site. nih.gov Molecular docking simulations were used to predict how the hepcidin peptide fits into the central cavity of ferroportin, suggesting that it acts by occluding the iron transport path. ashpublications.orgworldwidejournals.com These predictions have since been largely confirmed by Cryo-EM data. biorxiv.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic movements of the hepcidin-ferroportin complex over time. biorxiv.orgnih.gov These simulations help identify key residue interactions and understand the conformational changes that occur upon binding, providing a more complete picture than static structures alone.

Systems Biology and Network Modeling: Mathematical models are being developed to simulate systemic iron regulation as a whole. plos.orgplos.org These models integrate data on hepcidin transcription, its interaction with ferroportin, and iron fluxes between different body compartments. plos.org This approach helps to understand the dynamics of the entire system and can predict how perturbations, such as inflammation or genetic defects, will affect iron homeostasis. plos.org

Bioinformatics Analysis: Bioinformatics tools are essential for analyzing gene and protein sequences. For example, analysis of the HAMP gene promoter has identified key regulatory elements, such as response elements for transcription factors like p53, which was subsequently confirmed experimentally. nih.gov Comparative genomics across different species also provides insight into the evolution and conserved functional domains of the hepcidin peptide. frontiersin.org

No Information Found for "Dthfpicifccgcchrskcgmcckt-OH"

Following a comprehensive search of scientific literature and chemical databases, no information was found for the chemical compound "this compound." This suggests that the provided name may be a misnomer, an internal research code not in the public domain, or a compound that has not been described in published scientific literature.

Consequently, it is not possible to generate a scientifically accurate article on "this compound" focusing on its role in investigational therapeutic strategies modulating the hepcidin pathway, as no research findings, pre-clinical data, or rational design principles associated with this specific compound could be located.

The successful development of therapeutic agents targeting the hepcidin pathway, such as hepcidin agonists for iron overload conditions and hepcidin antagonists for anemias of inflammation, involves extensive research into specific, well-characterized molecules. Without any data on "this compound," any discussion of its purported mechanism of action, design, or pre-clinical evaluation would be entirely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article, structured around the provided outline, cannot be created. Further investigation would require a valid and recognized chemical identifier for a compound that has been subject to scientific study.

Investigational Therapeutic Strategies Modulating the Hepcidin Pathway

Gene Editing and Gene Therapy Approaches Targeting Hepcidin (B1576463) Expression

Gene editing and gene therapy represent cutting-edge therapeutic strategies aimed at correcting disordered iron homeostasis by directly manipulating the expression of hepcidin or its key regulatory proteins at the genetic level. nih.gov Unlike conventional therapies, these approaches offer the potential for long-lasting or curative effects by addressing the root genetic causes of hepcidin dysregulation. clevelandclinic.org The primary targets for these strategies include the hepcidin gene itself (HAMP) and genes encoding its main regulators, such as transmembrane serine protease 6 (TMPRSS6). haematologica.orgmdpi.com